Carbonic anhydrase inhibitor 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

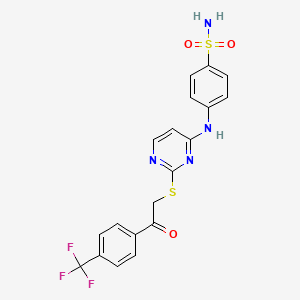

C19H15F3N4O3S2 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

4-[[2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylpyrimidin-4-yl]amino]benzenesulfonamide |

InChI |

InChI=1S/C19H15F3N4O3S2/c20-19(21,22)13-3-1-12(2-4-13)16(27)11-30-18-24-10-9-17(26-18)25-14-5-7-15(8-6-14)31(23,28)29/h1-10H,11H2,(H2,23,28,29)(H,24,25,26) |

InChI Key |

LXCBJSTXPIDLMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NC=CC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Carbonic Anhydrase XI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase XI (CA XI), also known as carbonic anhydrase-related protein XI (CARP XI), is a member of the α-carbonic anhydrase (CA) family. Unlike the canonical members of this enzyme family, CA XI is catalytically inactive due to the absence of key zinc-coordinating histidine residues in its active site.[1] First identified in the late 1990s, its discovery and subsequent characterization have unveiled a protein with intriguing evolutionary origins and potential functions within the central nervous system and in pathological conditions such as cancer. This technical guide provides a comprehensive overview of the discovery, history, molecular characteristics, and putative functions of CA XI, with a focus on the experimental methodologies that have been pivotal in its study.

Discovery and Historical Context

The existence of the gene encoding for Carbonic Anhydrase XI (CA11) was first suggested in 1996 by Hewett-Emmett and Tashian through the analysis of expressed sequence tags (ESTs). The formal identification and characterization of a full-length cDNA clone of human CA XI was later reported by Fujikawa-Adachi and colleagues in 1999.[1] This research emerged from efforts to construct a physical map of the cone-rod retinal dystrophy region on chromosome 19q13.2-3, where the CA11 gene was subsequently localized.[1]

Phylogenetic analyses have revealed that CA XI is one of three catalytically inactive members of the α-CA family, alongside CA VIII and CA X. These are collectively referred to as carbonic anhydrase-related proteins (CARPs). It is believed that CA11 arose from a gene duplication of CA10 in the tetrapod lineage.

Key Milestones in the Discovery of CA XI

| Year | Discovery | Key Researchers |

| 1996 | Suggestion of CA10 and CA11 gene existence based on ESTs. | Hewett-Emmett and Tashian |

| 1999 | Cloning and sequencing of the full-length human CA11 cDNA. | Fujikawa-Adachi et al.[1] |

| 1999 | Localization of the CA11 gene to chromosome 19q13.2-3. | Fujikawa-Adachi et al.[1] |

| 2001 | Further characterization of mRNA expression of CA-RP X and XI in the human brain. | Okamoto et al. |

Molecular and Genetic Characteristics

The human CA11 gene encodes a polypeptide of 328 amino acids with a predicted molecular mass of 36.2 kDa.[1] The deduced amino acid sequence of CA XI exhibits a 42-53% similarity to other active CA isozymes.[1] However, a critical distinction lies in the active site, where CA XI lacks the three essential histidine residues required for zinc ion coordination, rendering it catalytically inactive.[1] CA XI is predicted to be a secreted protein.

Gene and Protein Information for Human CA XI

| Characteristic | Description |

| Gene Name | Carbonic Anhydrase 11 (CA11) |

| Chromosomal Location | 19q13.2-3[1] |

| cDNA Length | 1475 bp[1] |

| Polypeptide Length | 328 amino acids[1] |

| Predicted Molecular Mass | 36.2 kDa[1] |

| Catalytic Activity | Inactive (lacks zinc-binding histidines)[1] |

| Subcellular Localization | Secreted (predicted) |

Tissue Distribution and Expression

Initial studies using Northern blot analysis revealed a strong expression of a ~1.5 kb CA11 transcript predominantly in the human brain.[1] More specifically, high levels of expression were observed in the cerebellum, cerebral cortex, and putamen.[1] Subsequent investigations using the more sensitive technique of RNA dot blotting confirmed significant expression of both CA-RP X and CA-RP XI mRNA throughout the adult central nervous system, with no detectable expression in the fetal brain.

Relative mRNA Expression of CA XI in Human Tissues

| Tissue | Expression Level |

| Brain | High |

| - Cerebellum | High[1] |

| - Cerebral Cortex | High[1] |

| - Putamen | High[1] |

| Fetal Brain | Not detected |

Putative Functions and Signaling Pathways

The acatalytic nature of CA XI suggests that its biological role is not enzymatic but likely involves protein-protein interactions. A significant breakthrough in understanding its function came with the discovery that CA X and CA XI act as secreted ligands for neurexins, a family of presynaptic cell adhesion molecules crucial for synapse development and function.

This interaction suggests a role for CA XI in modulating synaptic function and neuronal connectivity. The precise downstream signaling cascade initiated by the CA XI-neurexin interaction is an active area of investigation.

Experimental Protocols

The following sections outline the general methodologies employed in the discovery and characterization of CA XI.

cDNA Cloning and Sequencing

The initial isolation of the CA11 cDNA was likely achieved through screening a human brain cDNA library.

-

Library Screening: A human cerebellum cDNA library is screened with a radiolabeled DNA probe. The probe could be a degenerate oligonucleotide designed based on conserved regions of other carbonic anhydrases or an EST sequence corresponding to CA11.

-

Plaque Hybridization: Positive plaques are isolated and purified through subsequent rounds of screening.

-

Sequencing: The cDNA inserts from positive clones are subcloned into a sequencing vector and sequenced using the Sanger dideoxy method.

Northern Blot Analysis for mRNA Expression

This technique was used to determine the tissue distribution and transcript size of CA11.

-

RNA Isolation: Total RNA is extracted from various human tissues using a guanidinium thiocyanate-phenol-chloroform extraction method.

-

Electrophoresis and Blotting: The RNA is separated by size on a denaturing agarose gel and transferred to a nylon membrane.

-

Hybridization: The membrane is incubated with a radiolabeled CA11-specific cDNA probe.

-

Detection: The hybridized probe is visualized by autoradiography, revealing the size and relative abundance of the CA11 mRNA in different tissues.

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR is a more sensitive method for detecting and quantifying mRNA expression.

-

RNA to cDNA Conversion: Total RNA from various tissues is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the CA11 gene.

-

Analysis: The PCR products are analyzed by agarose gel electrophoresis to confirm the presence and size of the amplified fragment. Quantitative RT-PCR (qRT-PCR) can be used to determine the relative expression levels of CA11 mRNA.

Immunohistochemistry for Protein Localization

This technique is used to visualize the cellular and subcellular localization of the CA XI protein in tissue sections.

-

Tissue Preparation: Brain tissue is fixed in paraformaldehyde, embedded in paraffin, and sectioned.

-

Antigen Retrieval: The tissue sections are treated to unmask the antigenic epitopes.

-

Antibody Incubation: The sections are incubated with a primary antibody specific for CA XI, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

Detection: The signal is developed using a chromogenic substrate or visualized by fluorescence microscopy.

Carbonic Anhydrase Activity Assay

To confirm the lack of catalytic activity of CA XI, an esterase assay can be performed.

-

Principle: Active carbonic anhydrases can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be measured spectrophotometrically.

-

Procedure: Recombinant CA XI protein is incubated with p-NPA, and the change in absorbance at 400 nm is monitored over time.

-

Expected Result: No significant increase in absorbance is expected in the presence of CA XI, confirming its lack of esterase activity, which is a hallmark of active CAs.

Conclusion and Future Directions

The discovery of carbonic anhydrase XI has expanded our understanding of the diversity and functional evolution of the carbonic anhydrase family. While its acatalytic nature was an initial puzzle, recent findings pointing to its role as a neurexin ligand have opened up new avenues of research into its function in synaptic biology. Future research will likely focus on elucidating the precise molecular mechanisms of the CA XI-neurexin interaction, identifying the downstream signaling pathways, and exploring its potential as a therapeutic target in neurological disorders and cancer. The development of specific tools, such as high-affinity monoclonal antibodies and small molecule modulators, will be crucial for these future investigations.

References

Early Research on Acatalytic Carbonic Anhydrase 11 (CA XI): A Technical Overview

Introduction

Carbonic Anhydrase 11 (CA XI), also known as CA-related protein XI (CA-RP XI), is a member of the α-carbonic anhydrase (CA) family. Unlike the majority of its counterparts, CA XI is distinguished by its lack of catalytic activity for the reversible hydration of carbon dioxide. This is attributed to the absence of the three critical zinc-binding histidine residues that are essential for catalysis in active CA isoforms.[1][2] Early research, primarily conducted in the late 1990s and early 2000s, focused on the initial cloning, characterization, and expression analysis of this enigmatic protein, laying the groundwork for understanding its potential physiological roles. This technical guide provides an in-depth summary of the foundational research on CA XI, tailored for researchers, scientists, and drug development professionals.

Molecular and Genetic Characteristics

The initial cloning and sequencing of the full-length cDNA for human CA-RP XI revealed a 1475 base pair sequence. This sequence is predicted to encode a 328-amino acid polypeptide with a calculated molecular mass of 36.2 kDa.[1][3] The gene encoding CA XI, designated as CA11, has been localized to human chromosome 19q13.2-3.[1] The deduced amino acid sequence of CA-RP XI exhibits an overall similarity of 42-53% to the active site residues of other active CA isozymes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative and descriptive data from the early research on CA XI.

| Table 1: Gene and Protein Characteristics of Human CA XI | |

| Parameter | Value |

| Gene Name | CA11 |

| Chromosomal Location | 19q13.2-3 |

| cDNA Length | 1475 bp |

| Predicted Polypeptide Length | 328 amino acids |

| Predicted Molecular Mass | 36.2 kDa |

| Catalytic Activity | Acatalytic (lacks 3 essential zinc-binding histidine residues) |

| mRNA Transcript Size | ~1.5 kb |

| Table 2: Early Expression Analysis of CA XI | |

| Tissue/Cell Type | Expression Level/Localization |

| Human Brain (general) | Strong mRNA expression |

| Cerebellum | High mRNA expression |

| Cerebral Cortex | High mRNA expression |

| Putamen | High mRNA expression |

| Neural Cell Body | Protein detected |

| Neurites | Protein detected |

| Astrocytes | Protein detected (in limited regions) |

| Human Fetal Brain | Protein detected in neuroprogenitor cells of the subventricular zone |

| Normal Human Gastric Mucosa | Protein detected in the surface regions of the epithelium |

| Human Gastric Cancer Tissue | mRNA expression down-regulated in 82% of cases (41 out of 50) |

| Protein expression faint or absent | |

| MKN28 Gastric Cancer Cells (CA11 transfected) | Marked decrease in colony formation |

Experimental Protocols

Detailed methodologies from the seminal papers are summarized below.

cDNA Cloning and Sequencing

-

Objective: To isolate and sequence the full-length cDNA of human CA-RP XI.

-

Methodology: A human brain cDNA library was screened using probes. The positive clones were then sequenced to determine the full-length cDNA sequence. The deduced amino acid sequence was analyzed for homology with other carbonic anhydrases and for the presence of key functional domains and residues.[1][3]

Northern Blot Analysis

-

Objective: To determine the tissue distribution and transcript size of CA11 mRNA.

-

Methodology: Total RNA was extracted from various human tissues. The RNA was size-fractionated by gel electrophoresis and transferred to a nylon membrane. The membrane was then hybridized with a radiolabeled CA11-specific cDNA probe. The size of the transcript was determined by comparison to RNA size markers, and the relative expression levels in different tissues were assessed by the intensity of the hybridization signal.[1]

Immunohistochemistry

-

Objective: To determine the cellular localization of the CA XI protein.

-

Methodology: Formalin-fixed, paraffin-embedded tissue sections (e.g., human brain, gastric mucosa) were deparaffinized and rehydrated. Antigen retrieval was performed, followed by blocking of endogenous peroxidase activity and non-specific binding sites. The sections were then incubated with a primary antibody specific to CA XI. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was then applied, followed by a chromogenic substrate to visualize the location of the protein.[4][5]

Semi-quantitative RT-PCR

-

Objective: To compare the relative expression levels of CA11 mRNA in gastric cancer and normal gastric tissues.

-

Methodology: Total RNA was extracted from paired normal and cancerous gastric tissues. The RNA was reverse transcribed into cDNA. The cDNA was then used as a template for PCR amplification with primers specific for CA11 and a housekeeping gene (for normalization). The PCR products were resolved on an agarose gel, and the band intensities were compared to determine the relative expression levels.[5]

Cell Culture and Transfection

-

Objective: To assess the effect of CA XI expression on the growth of gastric cancer cells.

-

Methodology: The human gastric cancer cell line MKN28 was cultured under standard conditions. The full-length CA11 cDNA was cloned into an expression vector. The vector was then transfected into MKN28 cells. Control cells were transfected with an empty vector.[5]

Colony Formation Assay

-

Objective: To evaluate the effect of CA XI expression on the clonogenic survival of gastric cancer cells.

-

Methodology: Following transfection, MKN28 cells (both CA11-expressing and control) were seeded at a low density in culture plates. The cells were allowed to grow for a defined period (e.g., 2-3 weeks) until visible colonies formed. The colonies were then fixed, stained (e.g., with crystal violet), and counted. The number of colonies in the CA11-expressing group was compared to the control group.[5]

Logical and Experimental Workflow Visualizations

The following diagrams illustrate the key findings and experimental approaches from the early research on CA XI.

Conclusion and Future Directions

The early research on carbonic anhydrase XI successfully identified it as a unique, acatalytic member of the CA family with a notable expression pattern, particularly in the central nervous system and gastric mucosa. The initial findings suggesting its downregulation in gastric cancer and its ability to suppress cancer cell growth in vitro were particularly significant, hinting at a potential role as a tumor suppressor.[5] However, these foundational studies also highlighted the nascent stage of understanding surrounding CA XI's precise biological functions. The absence of catalytic activity suggests that its roles are likely mediated through protein-protein interactions or other non-enzymatic mechanisms. Future research building upon this early work would be necessary to elucidate the specific signaling pathways in which CA XI participates, its precise functions in neurodevelopment and normal gastric physiology, and the mechanisms underlying its potential tumor-suppressive effects.

References

- 1. cDNA sequence, mRNA expression, and chromosomal localization of human carbonic anhydrase-related protein, CA-RP XI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cDNA sequence of human carbonic anhydrase-related protein, CA-RP X: mRNA expressions of CA-RP X and XI in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evolutionarily conserved, "acatalytic" carbonic anhydrase-related protein XI contains a sequence motif present in the neuropeptide sauvagine: the human CA-RP XI gene (CA11) is embedded between the secretor gene cluster and the DBP gene at 19q13.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developmental expression of carbonic anhydrase-related proteins VIII, X, and XI in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human stomach-specific gene, CA11, is down-regulated in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Role of Carbonic Anhydrase XI: A Technical Guide

An In-depth Examination of a Catalytically Inactive Carbonic Anhydrase-Related Protein in Neuronal Function and Disease

Carbonic Anhydrase XI (CA XI), also known as Carbonic Anhydrase-Related Protein XI (CARP XI), stands as an enigmatic member of the α-carbonic anhydrase family. Unlike its catalytically active counterparts, CA XI lacks the requisite histidine residues for zinc coordination, rendering it incapable of the canonical CO2 hydration reaction. Despite this inactivity, its conserved evolutionary history and predominant expression in the central nervous system (CNS) point towards a crucial, yet not fully elucidated, physiological role. This technical guide synthesizes the current understanding of CA XI, providing researchers, scientists, and drug development professionals with a comprehensive overview of its expression, putative functions, and the methodologies employed in its investigation.

Molecular Profile and Expression of Carbonic Anhydrase XI

CA XI is a secreted protein that is most abundantly expressed in the brain. Its expression is developmentally regulated, appearing in neuroprogenitor cells and migrating neurons in the fetal brain, suggesting a role in neurodevelopment and differentiation. In the adult brain, CA XI is found in neuronal cell bodies, neurites, and astrocytes.

Quantitative Gene Expression Data

Analysis of RNA-sequencing data from various human tissues confirms the brain-specific expression of the CA11 gene. The Genotype-Tissue Expression (GTEx) portal provides a valuable resource for examining CA11 mRNA levels across different brain regions.

| Brain Region | Median TPM (Transcripts Per Million) |

| Cerebellum | 50.3 |

| Cortex | 25.8 |

| Hippocampus | 22.1 |

| Amygdala | 19.7 |

| Putamen | 18.5 |

| Caudate | 17.9 |

| Nucleus accumbens | 17.3 |

| Hypothalamus | 14.1 |

| Substantia nigra | 11.2 |

| Spinal cord (cervical c-1) | 8.7 |

| Frontal Cortex (BA9) | 7.9 |

| Anterior cingulate cortex (BA24) | 7.5 |

Table 1: CA11 Gene Expression in Human Brain Regions. Data sourced from the GTEx Portal. TPM values represent the median expression level.

Putative Physiological Functions of Carbonic Anhydrase XI

The precise physiological functions of CA XI are still under active investigation. However, several key roles have been proposed based on its expression pattern and preliminary experimental evidence.

Role in Neuronal Function and Development

The expression of CA XI in developing and mature neurons strongly suggests its involvement in neuronal processes. It has been proposed to function as a neurexin ligand, potentially modulating synaptic function. Neurexins are presynaptic cell adhesion molecules crucial for synapse formation and function. The interaction of CA XI with neurexins could influence neuronal connectivity and signaling.

Association with Cancer

Emerging evidence has linked CA XI to certain types of cancer, particularly gliomas. Studies have shown that CA11 expression may negatively regulate the growth of glioma cells that is dependent on neuronal activity. This suggests a potential tumor-suppressive role in the context of brain tumors. Reduced levels of CA11 have been correlated with higher tumor grade and poorer patient survival in gliomas.

Experimental Protocols for the Study of Carbonic Anhydrase XI

Investigating the function of a secreted, catalytically inactive protein like CA XI requires specific experimental approaches. Below are detailed methodologies for key experiments cited in the study of CA XI.

Immunohistochemistry (IHC) for CA XI Localization

This protocol outlines the general steps for localizing CA XI protein in paraffin-embedded tissue sections.

Reagents:

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Deionized water

-

10 mM Sodium Citrate buffer (pH 6.0)

-

Phosphate Buffered Saline (PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody against CA XI

-

Biotinylated secondary antibody

-

Avidin-Biotin Complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series (100%, 95%, 80%, 70%; 3 minutes each).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Heat slides in 10 mM Sodium Citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Immunostaining:

-

Wash slides in PBS (3 x 5 minutes).

-

Incubate in blocking solution for 1 hour at room temperature.

-

Incubate with primary antibody (diluted in blocking solution) overnight at 4°C.

-

Wash slides in PBS (3 x 5 minutes).

-

Incubate with biotinylated secondary antibody for 1 hour at room temperature.

-

Wash slides in PBS (3 x 5 minutes).

-

Incubate with ABC reagent for 30 minutes at room temperature.

-

Wash slides in PBS (3 x 5 minutes).

-

-

Detection and Counterstaining:

-

Incubate with DAB substrate until desired stain intensity develops.

-

Rinse with deionized water.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

-

Mounting:

-

Mount coverslip with mounting medium.

-

In Situ Hybridization (ISH) for CA11 mRNA Detection

This protocol provides a general framework for detecting the cellular localization of CA11 mRNA.

Reagents:

-

DEPC-treated water and solutions

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Proteinase K

-

4% PFA in PBS (for post-fixation)

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled antisense riboprobe for CA11

-

Stringency wash buffers (e.g., SSC buffers)

-

Blocking solution (e.g., 10% sheep serum in MABT)

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

Procedure:

-

Tissue Preparation:

-

Perfuse animal with 4% PFA.

-

Dissect and post-fix tissue in 4% PFA.

-

Cryoprotect in graded sucrose solutions.

-

Embed in OCT and freeze.

-

Cut cryosections (10-20 µm).

-

-

Hybridization:

-

Treat sections with Proteinase K.

-

Post-fix with 4% PFA.

-

Pre-hybridize in hybridization buffer.

-

Hybridize with DIG-labeled CA11 probe overnight at 65°C.

-

-

Washes and Antibody Incubation:

-

Perform stringent washes to remove unbound probe.

-

Block non-specific binding.

-

Incubate with anti-DIG-AP antibody overnight at 4°C.

-

-

Detection:

-

Wash to remove unbound antibody.

-

Incubate with NBT/BCIP substrate in the dark until a colored precipitate forms.

-

-

Mounting:

-

Stop the color reaction by washing in PBS.

-

Mount with an aqueous mounting medium.

-

Co-Immunoprecipitation (Co-IP) for Identifying CA XI Interacting Proteins

This protocol is designed to identify proteins that interact with the secreted CA XI protein.

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against CA XI

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Protein Extraction:

-

Collect conditioned media from cells expressing CA XI.

-

Alternatively, lyse cells or tissues in a gentle lysis buffer to maintain protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the protein lysate with magnetic beads to reduce non-specific binding.

-

Incubate the lysate with the anti-CA XI antibody for 2-4 hours or overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washes:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of the entire interacting proteome.

-

Signaling Pathways and Logical Relationships

The potential interaction of CA XI with neurexins opens up avenues for its involvement in synaptic signaling. The following diagrams illustrate the proposed logical relationships and experimental workflows.

Future Directions and Drug Development Implications

The study of CA XI is still in its early stages, and many questions remain unanswered. Future research should focus on:

-

Elucidating the detailed molecular mechanism of the CA XI-neurexin interaction and its impact on synapse development and plasticity.

-

Generating and thoroughly characterizing a CA XI knockout mouse model to understand its physiological role in the context of the whole organism, with a particular focus on neurological and behavioral phenotypes.

-

Conducting large-scale quantitative proteomic studies to identify the full spectrum of CA XI interacting partners in different brain regions and in the context of neurological diseases and cancer.

-

Investigating the potential of CA XI as a biomarker for glioma grading and prognosis.

-

Exploring the therapeutic potential of targeting the CA XI-neurexin interaction for the treatment of neurological disorders or brain tumors.

Given its secreted nature and specific expression pattern, CA XI presents an attractive, albeit challenging, target for drug development. Modulating its interaction with partners like neurexins could offer novel therapeutic strategies for a range of CNS pathologies. A deeper understanding of its fundamental biology is a prerequisite for realizing this potential.

Unraveling the Function of Carbonic Anhydrase XI in the Central Nervous System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic Anhydrase XI (CA XI), encoded by the CA11 gene, is a member of the α-carbonic anhydrase family. However, unlike its canonical counterparts, CA XI belongs to a subgroup of catalytically inactive isoforms known as Carbonic Anhydrase-Related Proteins (CARPs). Predominantly expressed in the central nervous system (CNS), the precise physiological and pathological roles of CA XI remain largely enigmatic, presenting both a challenge and an opportunity in neurobiology and therapeutic development. This technical guide synthesizes the current understanding of CA XI in the CNS, presenting quantitative expression data, detailed experimental methodologies for its study, and conceptual frameworks for its potential functions.

Introduction to Carbonic Anhydrase XI

The carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial for numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[1][2] Within this family, three members—CA VIII, X, and XI—are classified as CARPs.[3][4][5] These proteins share structural homology with active CAs but lack one or more of the critical zinc-coordinating histidine residues, rendering them catalytically inactive.[4][5]

CA XI is expressed in a tissue-enriched manner in the brain and is thought to be a secreted or intracellular protein.[4][5][6] Its expression during fetal development in neuroprogenitor cells suggests a role in neurogenesis and neuronal differentiation.[3] While its acatalytic nature precludes a direct role in CO2 hydration, emerging evidence suggests CA XI may function through protein-protein interactions, participating in signaling pathways critical for neuronal health and disease. This guide aims to provide a detailed overview of the current knowledge and technical approaches to further elucidate its function.

Quantitative Expression and Localization of CA XI in the CNS

The expression of CA11 mRNA is notably enriched in the brain compared to other tissues.[5][6] Quantitative data from the Human Protein Atlas, based on RNA sequencing, provides a detailed map of its transcriptional landscape across various brain regions.

Data Presentation: CA11 mRNA Expression in the Human Brain

The following table summarizes the normalized mRNA expression levels (nTPM - normalized Transcripts Per Million) of CA11 across 13 major regions of the human brain, compiled from Human Protein Atlas data. This quantitative overview is essential for identifying key areas for functional studies.

| Brain Region | Mean nTPM |

| Cerebral Cortex | 121.3 |

| Hippocampal formation | 105.5 |

| Amygdala | 98.6 |

| Basal ganglia | 115.8 |

| Thalamus | 110.1 |

| Hypothalamus | 85.4 |

| Midbrain | 121.3 |

| Cerebellum | 78.2 |

| Pons | 95.7 |

| Medulla oblongata | 88.9 |

| Spinal cord | 65.1 |

| Olfactory bulb | Not Available |

| White matter | Not Available |

| Data sourced from the Human Protein Atlas. nTPM values represent the mean expression from available samples.[6][7] |

Immunohistochemical studies have localized CA XI protein to neural cell bodies, neurites, and astrocytes in specific regions of the adult human brain.[3] Furthermore, its presence in the choroid plexus and in neuroprogenitor cells of the fetal brain's subventricular zone highlights its potential involvement in both cerebrospinal fluid dynamics and early CNS development.[3]

The Acatalytic Nature of CA XI

A defining feature of CA XI is its lack of carbonic anhydrase activity. The catalytic mechanism of active CAs is dependent on a zinc ion coordinated by three highly conserved histidine residues. In CA XI, radical changes at these active site residues abrogate its ability to bind zinc and catalyze the hydration of CO2.[5] While experiments have shown that restoring these histidine residues through site-directed mutagenesis can confer catalytic activity, the wild-type protein is considered enzymatically inert. This strongly suggests that the biological function of CA XI is independent of catalysis and likely mediated by other molecular interactions.

Putative Functions and Pathological Involvement

The precise function of CA XI in the CNS is an active area of investigation. Its developmental expression pattern points towards a role in neuronal migration and differentiation.[3] In the mature brain, its localization in neurons and astrocytes suggests a potential contribution to synaptic function or glial support.

Association with Machado-Joseph Disease

One of the most significant findings linking CA XI to CNS pathology comes from studies on Spinocerebellar Ataxia Type 3, also known as Machado-Joseph disease (MJD). MJD is a neurodegenerative disorder caused by a polyglutamine expansion in the ataxin-3 protein. Research has shown that in neuronal cells expressing mutant ataxin-3, the expression of CA XI is dramatically increased at both the mRNA and protein levels.

Intriguingly, in the presence of mutant ataxin-3, CA XI exhibits an altered subcellular distribution, localizing not only to the cytoplasm but also to the nucleus, where it is recruited into nuclear inclusions containing the mutant protein. This suggests a potential role for CA XI in the pathogenesis of MJD, possibly by contributing to the formation or toxicity of these aggregates.

Diagram: Proposed Role of CA XI in Machado-Joseph Disease

Car11 Knockout Mouse Models

To date, there is a notable lack of published research on the specific phenotype of a Car11 (the mouse ortholog of CA11) knockout mouse in the context of the central nervous system. The development and thorough behavioral and neurological characterization of such a model would be a critical step in definitively determining the in vivo function of CA XI.

Key Experimental Protocols

Investigating CA XI function requires a combination of molecular biology, histology, and protein biochemistry techniques. Below are detailed, adaptable protocols for key experiments.

Protocol: Quantification of CA11 mRNA by Real-Time RT-PCR

This protocol allows for the sensitive quantification of CA11 gene expression in CNS tissue samples or cell cultures.

1. RNA Extraction:

-

Homogenize ~30-50 mg of brain tissue (e.g., hippocampus, cortex) or ~1x10^6 cultured cells in 1 mL of a suitable lysis reagent (e.g., TRIzol).

-

Extract total RNA following the manufacturer's protocol, which typically involves chloroform separation and isopropanol precipitation.

-

Resuspend the RNA pellet in RNase-free water.

-

Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

2. Reverse Transcription (cDNA Synthesis):

-

In an RNase-free tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) primers (50 µM), and 1 µL of 10 mM dNTP mix. Adjust the total volume to 13 µL with RNase-free water.

-

Heat the mixture at 65°C for 5 minutes, then quick-chill on ice.

-

Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of an RNase inhibitor.

-

Mix gently and incubate at 42°C for 2 minutes.

-

Add 1 µL (200 units) of a suitable reverse transcriptase (e.g., SuperScript II).

-

Incubate at 42°C for 50-60 minutes.

-

Inactivate the reaction by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

3. Real-Time PCR:

-

Prepare a master mix for the desired number of reactions (including triplicates for each sample and no-template controls). For a 20 µL reaction:

-

10 µL of 2X SYBR Green PCR Master Mix

-

1 µL of Forward Primer (10 µM) for CA11

-

1 µL of Reverse Primer (10 µM) for CA11

-

1 µL of Forward Primer (10 µM) for a reference gene (e.g., GAPDH, ACTB)

-

1 µL of Reverse Primer (10 µM) for a reference gene

-

6 µL of Nuclease-free water

-

-

Aliquot 18 µL of the master mix into each well of a PCR plate.

-

Add 2 µL of diluted cDNA (typically a 1:10 dilution) to the respective wells.

-

Seal the plate and run on a real-time PCR instrument with a standard cycling protocol:

-

95°C for 10 min (initial denaturation)

-

40 cycles of: 95°C for 15 sec, 60°C for 1 min (annealing/extension)

-

Follow with a melt curve analysis to verify product specificity.

-

4. Data Analysis:

-

Determine the cycle threshold (Ct) for CA11 and the reference gene for each sample.

-

Calculate relative expression levels using the ΔΔCt method.

Protocol: Immunohistochemical (IHC) Staining for CA XI in Mouse Brain

This protocol details the localization of CA XI protein in fixed brain sections.

1. Tissue Preparation:

-

Anesthetize a mouse and perform transcardial perfusion with ice-cold Phosphate-Buffered Saline (PBS) followed by 4% Paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.

-

Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.

-

Cut 20-40 µm thick coronal or sagittal sections on a cryostat and collect as free-floating sections in PBS.

2. Staining Procedure:

-

Blocking: Incubate sections for 1-2 hours at room temperature in a blocking buffer (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100) with gentle agitation.

-

Primary Antibody: Incubate sections overnight at 4°C with a validated primary antibody against CA XI diluted in the blocking buffer. The optimal dilution must be determined empirically.

-

Washing: Wash sections 3 times for 10 minutes each in PBS with 0.1% Triton X-100 (PBST).

-

Secondary Antibody: Incubate sections for 2 hours at room temperature (protected from light) with a species-appropriate fluorescently-conjugated secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) diluted in blocking buffer.

-

Washing: Wash sections 3 times for 10 minutes each in PBST.

-

Counterstaining (Optional): Incubate sections for 10 minutes with a nuclear stain like DAPI (1 µg/mL in PBS).

-

Washing: Wash sections 2 times for 5 minutes each in PBS.

3. Mounting and Imaging:

-

Mount the sections onto glass slides.

-

Allow the slides to air dry briefly, then apply a drop of anti-fade mounting medium and coverslip.

-

Seal the coverslip with nail polish.

-

Image the sections using a confocal or fluorescence microscope.

Workflow and Future Directions

The study of CA XI is still in its early stages. A systematic approach is required to delineate its function.

Diagram: Experimental Workflow for CA XI Functional Analysis

Future research should prioritize:

-

Identification of Binding Partners: Unbiased screens (e.g., yeast two-hybrid, co-immunoprecipitation followed by mass spectrometry) are crucial to identify the proteins with which CA XI interacts.

-

Development of In Vivo Models: The creation and detailed characterization of a Car11 knockout mouse is paramount to understanding its physiological role.

-

Elucidation of Pathological Mechanisms: Further investigation into the role of CA XI in MJD and other neurodegenerative diseases could reveal novel therapeutic targets.

Conclusion

Carbonic Anhydrase XI represents an intriguing, understudied component of the central nervous system. As a catalytically inactive member of a well-known enzyme family, its function likely lies in novel, non-enzymatic roles such as scaffolding or signaling. The data and protocols presented in this guide provide a foundation for researchers to build upon, with the ultimate goal of unraveling the precise function of CA XI and its potential as a target for the treatment of neurological disorders.

References

- 1. Systemic GDF11 attenuates depression-like phenotype in aged mice via stimulation of neuronal autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behavioral characterization of P311 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of genetic "knockout" mice in behavioral endocrinology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compensatory synaptotagmin-11 expression conceals parkinson’s disease-like phenotypes in parkin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyagen.com [cyagen.com]

- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 7. Behavioral characterization of P311 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of the Inactive Site of Carbonic Anhydrase XI: A Comparative and Methodological Guide

For Immediate Release

This technical guide offers a detailed examination of the structural characteristics of the inactive site of human Carbonic Anhydrase XI (CA XI). As no experimentally determined structure for CA XI has been deposited in the Protein Data Bank (PDB), this document provides a comprehensive overview based on its classification as a Carbonic Anhydrase-Related Protein (CARP), comparative sequence analysis, and prospective experimental methodologies for future structural elucidation. This guide is intended for researchers, scientists, and drug development professionals interested in the unique nature of this acatalytic isoform.

Introduction to Carbonic Anhydrase XI: An Acatalytic Isoform

Carbonic Anhydrases (CAs) are a family of metalloenzymes that typically catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] However, a subset of this family, known as Carbonic Anhydrase-Related Proteins (CARPs), includes isoforms VIII, X, and XI, which are catalytically inactive.[2][3] The lack of catalytic function in these proteins is attributed to the absence of one or more critical histidine residues that are necessary for coordinating the catalytic zinc ion.[2]

CA XI, encoded by the CA11 gene, is primarily expressed in the brain and is thought to play a role in the central nervous system.[3][4] While its precise biological function remains under investigation, its structural divergence from the catalytically active CAs makes it a subject of significant scientific interest. Understanding the architecture of its "inactive site" is crucial for elucidating its non-catalytic roles, which may involve protein-protein interactions.[2]

The Inactive Site of CA XI: A Comparative Analysis

The catalytic inactivity of CA XI is due to significant alterations in the amino acid residues that form the active site in canonical carbonic anhydrases.[4] In active CAs, a zinc ion is tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion.[1] Sequence analysis of CA XI reveals that these essential zinc-binding histidines are not conserved.[5]

To illustrate these critical differences, the following table compares the key active site residues of the well-characterized and highly active human Carbonic Anhydrase II (CA II) with the corresponding residues in human Carbonic Anhydrase XI.

| Feature | Human Carbonic Anhydrase II (Active) | Human Carbonic Anhydrase XI (Inactive) | Significance of the Difference |

| Zinc-Binding Site | Three conserved Histidine residues | Lacks the three zinc-binding Histidines | The absence of these residues prevents the coordination of the catalytic zinc ion, which is essential for enzymatic activity. |

| Proton Shuttle | Histidine at position 64 | Not conserved | The proton shuttle residue is critical for the rate-limiting step of proton transfer in active CAs. Its absence further contributes to the inactivity of CA XI. |

| Substrate Binding | Key hydrophobic and hydrophilic pockets | Altered pocket-lining residues | Changes in the residues lining the active site cavity would alter the binding affinity for CO2 and other potential ligands. |

Prospective Experimental Protocols for Structural Determination of CA XI

While no structure of CA XI is currently available, the following sections detail the standard experimental protocols that would be employed for its structural determination, should the protein be successfully expressed, purified, and crystallized. These methodologies are based on established procedures for other carbonic anhydrase isoforms.

Recombinant Expression and Purification of CA XI

-

Gene Synthesis and Cloning : The human CA11 gene would be synthesized and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., Hexa-histidine tag).

-

Protein Expression : The expression vector would be transformed into a suitable host, such as E. coli BL21(DE3) cells. Protein expression would be induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Clarification : The cells would be harvested and lysed by sonication or high-pressure homogenization. The lysate would then be clarified by centrifugation to remove cell debris.

-

Affinity Chromatography : The clarified lysate would be loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The tagged CA XI protein would be eluted using an imidazole gradient.

-

Size-Exclusion Chromatography : For further purification and to ensure a homogenous sample, the eluted protein would be subjected to size-exclusion chromatography.

X-ray Crystallography Protocol

-

Crystallization Screening : The purified CA XI protein would be concentrated and used for crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of crystallization screens would be tested to find initial crystal hits.

-

Crystal Optimization : The conditions that produced initial crystals would be optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Data Collection : The optimized crystals would be cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data would be collected at a synchrotron source.

-

Structure Solution and Refinement : The structure would be solved using molecular replacement, with the coordinates of a homologous CA structure as a search model. The initial model would then be refined against the collected diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Isotope Labeling : For NMR studies, CA XI would be expressed in minimal media supplemented with 15N-ammonium chloride and/or 13C-glucose to produce isotopically labeled protein.

-

Sample Preparation : The purified, labeled protein would be buffer-exchanged into a suitable NMR buffer (e.g., phosphate buffer in D2O).

-

NMR Data Acquisition : A series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) would be performed to assign the backbone and side-chain resonances.

-

Structure Calculation : Distance restraints would be derived from Nuclear Overhauser Effect (NOE) experiments (e.g., 15N-edited NOESY-HSQC). These restraints, along with dihedral angle restraints from chemical shifts, would be used to calculate the three-dimensional structure of CA XI in solution.

Visualizing the Basis of CA XI Inactivity and Structural Determination Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Logical basis for the catalytic inactivity of CA XI compared to an active CA.

Caption: A generalized experimental workflow for determining protein structures.

Conclusion and Future Directions

Carbonic Anhydrase XI represents an intriguing member of the CA family, distinguished by its lack of catalytic activity due to critical substitutions in its active site. While a definitive, experimentally determined structure is not yet available, comparative analysis provides significant insights into the features of its inactive site. Future research efforts focused on the successful expression, purification, and application of structural biology techniques like X-ray crystallography and NMR spectroscopy will be paramount in unveiling the precise three-dimensional architecture of CA XI. Such knowledge will be instrumental in understanding its non-catalytic biological functions and its potential as a therapeutic target in various physiological and pathological contexts.

References

- 1. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase related proteins: molecular biology and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CA11 - Wikipedia [en.wikipedia.org]

- 4. CA11 carbonic anhydrase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. WikiGenes - CA11 - carbonic anhydrase XI [wikigenes.org]

An In-depth Technical Guide on the Subcellular Localization of Carbonic Anhydrase XI in Neurons

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of the subcellular localization of Carbonic Anhydrase XI (CA XI) in neurons, consolidating current research findings for professionals in neuroscience research and drug development. CA XI, a member of the α-carbonic anhydrase family, is distinguished by its lack of catalytic activity due to the absence of key zinc-coordinating histidine residues. Emerging evidence reveals a dynamic subcellular distribution of CA XI within neurons, with a notable presence in both the cytoplasm and the nucleus. This dual localization suggests multifaceted roles for CA XI beyond the classical functions of its catalytically active counterparts, implicating it in neuronal homeostasis and pathological conditions. This guide details the experimental methodologies used to determine its localization, presents available data on its distribution, and explores potential signaling pathways and functional implications.

Data Presentation: Subcellular Distribution of Carbonic Anhydrase XI in Neurons

While precise quantitative data on the basal nuclear-to-cytoplasmic ratio of Carbonic Anhydrase XI (CA XI) in healthy neurons remains an area of active investigation, qualitative and semi-quantitative studies consistently demonstrate its presence in both compartments. The following table summarizes the key findings from pivotal research on the subcellular localization of CA XI.

| Subcellular Compartment | Localization Evidence | Methodologies Used | Cell/Tissue Type | Key Observations |

| Cytoplasm | Positive immunostaining | Immunohistochemistry, Western Blotting of subcellular fractions | Human neuroblastoma cells, MJD transgenic mouse brain, post-mortem human brain[1] | CA XI is consistently detected in the cytoplasm of neuronal cells.[1] |

| Nucleus | Positive immunostaining, presence in nuclear fraction | Immunohistochemistry, Western Blotting of subcellular fractions | Human neuroblastoma cells, MJD transgenic mouse brain, post-mortem human brain[1] | CA XI is also present within the nucleus of neuronal cells.[1] |

| Altered Localization | Increased nuclear localization and recruitment into nuclear inclusions | Immunohistochemistry | Neuronal cells expressing mutant ataxin-3 (Machado-Joseph disease model)[1] | In a neurodegenerative disease context, there is a notable shift in CA XI distribution towards the nucleus, where it colocalizes with protein aggregates.[1] |

Experimental Protocols

The determination of the subcellular localization of CA XI in neurons relies on a combination of imaging and biochemical techniques. Below are detailed methodologies for the key experiments cited.

Immunohistochemistry (IHC) for CA XI in Brain Tissue

This protocol outlines the steps for visualizing CA XI in fixed brain tissue sections.

1. Tissue Preparation:

-

Perfusion and Fixation: Anesthetize the animal model (e.g., mouse) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Sequentially immerse the brain in 15% and then 30% sucrose in PBS at 4°C until it sinks.

-

Sectioning: Embed the brain in Optimal Cutting Temperature (OCT) compound and section at 20-40 µm thickness using a cryostat. Mount sections on charged glass slides.

2. Staining Procedure:

-

Antigen Retrieval (Optional but recommended): Immerse slides in a citrate-based antigen retrieval solution (pH 6.0) and heat in a water bath or steamer at 95-100°C for 20-30 minutes. Allow to cool to room temperature.

-

Permeabilization: Wash sections with PBS and incubate in PBS containing 0.3% Triton X-100 for 15 minutes.

-

Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific for CA XI diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash sections with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash sections with PBS and counterstain with a nuclear marker like DAPI. Mount coverslips using an anti-fade mounting medium.

3. Imaging and Analysis:

-

Visualize sections using a confocal microscope.

-

Capture images of neuronal regions of interest, ensuring separate channels for CA XI and the nuclear stain.

-

Analyze the colocalization of the CA XI signal with the cytoplasmic and nuclear compartments.

Subcellular Fractionation and Western Blotting of Neuronal Cells

This protocol describes the separation of nuclear and cytoplasmic fractions from cultured neuronal cells to analyze CA XI protein levels in each compartment.

1. Cell Lysis and Fractionation:

-

Harvest cultured neuronal cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).

-

Incubate on ice for 15 minutes to allow cells to swell.

-

Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.

-

Centrifuge the lysate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet the nuclei.

-

Carefully collect the supernatant, which represents the cytoplasmic fraction.

-

Wash the nuclear pellet with the hypotonic buffer and centrifuge again.

-

Resuspend the nuclear pellet in a nuclear extraction buffer (containing a higher salt concentration and detergents) to lyse the nuclear membrane.

-

Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the nuclear debris. The supernatant is the nuclear fraction.

2. Protein Quantification and Western Blotting:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against CA XI overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure the purity of the fractions, probe separate blots with antibodies against known cytoplasmic (e.g., GAPDH) and nuclear (e.g., Histone H3) markers.

Mandatory Visualizations

Experimental Workflow for Determining Subcellular Localization of CA XI

Caption: Workflow for determining CA XI's subcellular location.

Hypothesized Signaling Pathway for Nuclear Translocation of CA XI

Caption: Hypothesized pathway for CA XI nuclear translocation.

Concluding Remarks

The dual localization of Carbonic Anhydrase XI in both the cytoplasm and the nucleus of neurons points to a more complex role for this catalytically inactive protein than previously understood. While its cytoplasmic functions may be associated with protein-protein interactions and scaffolding, its presence and enrichment in the nucleus under pathological conditions suggest a role in nuclear signaling and gene regulation. Further research is imperative to precisely quantify the subcellular distribution of CA XI in different neuronal populations and under various physiological and pathological states. Elucidating the specific nuclear import/export mechanisms and identifying its nuclear binding partners will be crucial for understanding its function and for the development of novel therapeutic strategies targeting neurodegenerative diseases where its localization is altered.

References

Unraveling the Enigma of Carbonic Anhydrase XI: An In-depth Guide to its Evolutionary Conservation and Uncharted Functions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic Anhydrase XI (CA XI), a member of the catalytically inactive carbonic anhydrase-related proteins (CARPs), presents a compelling evolutionary puzzle. Despite the absence of the requisite zinc-binding histidine residues for canonical carbonic anhydrase activity, CA XI exhibits remarkable sequence conservation across tetrapods, suggesting a conserved and critical biological function. This technical guide delves into the evolutionary history of CA XI, presenting quantitative data on its conservation, and explores its hypothesized role based on its relationship with its evolutionary precursor, CA X. In light of the current scarcity of direct experimental evidence for CA XI's function, this document provides a comprehensive toolkit of experimental protocols, including immunohistochemistry, in situ hybridization, yeast two-hybrid screening, co-immunoprecipitation, and proximity ligation assays, to empower researchers to elucidate the interactome and signaling pathways of this enigmatic protein.

Introduction to the Carbonic Anhydrase Family and the Acatalytic CARPs

The carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial for a myriad of physiological processes, including respiration, pH homeostasis, and ion transport. The alpha-carbonic anhydrase family, to which the human isoforms belong, is the most extensively studied.

Within this family, a fascinating subgroup exists: the Carbonic Anhydrase-Related Proteins (CARPs), which include CA VIII, CA X, and CA XI. These proteins are characterized by mutations in the active site that render them catalytically inactive. The high degree of evolutionary conservation of these "pseudoenzymes" strongly implies that they have been retained due to important biological functions that are independent of enzymatic activity, likely mediated through protein-protein interactions.

The Evolutionary Trajectory and Conservation of Carbonic Anhydrase XI

Phylogenetic analyses have illuminated the evolutionary origins of CA XI. It is understood to have arisen from a gene duplication of Carbonic Anhydrase X (CA X) in the tetrapod lineage. This evolutionary event suggests a neofunctionalization or subfunctionalization of CA XI in land-dwelling vertebrates.

The most striking feature of CA XI is its high degree of sequence conservation across species, which underscores its functional significance.

Table 1: Pairwise Sequence Identity of Carbonic Anhydrase XI Orthologs

| Species | Human (Homo sapiens) | Mouse (Mus musculus) | Bovine (Bos taurus) | Chicken (Gallus gallus) |

| Human (Homo sapiens) | 100% | 96% | 95% | 78% |

| Mouse (Mus musculus) | 96% | 100% | 94% | 77% |

| Bovine (Bos taurus) | 95% | 94% | 100% | 79% |

| Chicken (Gallus gallus) | 78% | 77% | 79% | 100% |

Data derived from protein sequence alignments using UniProt entries.

Gene and Protein Profile of Carbonic Anhydrase XI

The human CA XI protein is encoded by the CA11 gene. Information from the UniProt database (Accession: O75493) indicates that it is a secreted protein.

While comprehensive expression data across multiple species is limited, studies in mice using immunohistochemistry and quantitative PCR have provided insights into its tissue distribution.

Table 2: Tissue Distribution of Carbonic Anhydrase XI in the Mouse

| Tissue | Expression Level |

| Cerebellum | High |

| Cerebrum | High |

| Liver | Moderate |

| Stomach | Moderate |

| Small Intestine | Moderate |

| Colon | Moderate |

| Kidney | Moderate |

| Testis | Moderate |

Data from Aspatwar, A., et al. (2010). Phylogeny and expression of carbonic anhydrase-related proteins.

Hypothesized Function and Signaling Pathways: Insights from CA X

Direct experimental evidence for the molecular function of CA XI is currently lacking in the scientific literature. However, its evolutionary origin from CA X provides a strong basis for a functional hypothesis. Recent studies have identified CA X as a secreted glycoprotein that directly interacts with neurexins, a family of presynaptic cell adhesion molecules critical for synapse formation and function. CA10 has been shown to bind to all neurexin isoforms in a cis configuration, promoting their surface expression.

Given the high sequence homology and shared evolutionary origin, it is highly probable that CA XI shares a similar function, potentially acting as a ligand for neurexins or other synaptic proteins. This putative interaction would implicate CA XI in the regulation of neuronal connectivity and synaptic plasticity.

Experimental Protocols for Elucidating CA XI Function

The lack of data on CA XI presents a significant opportunity for novel discoveries. The following section provides detailed experimental protocols that can be adapted to investigate the function of this enigmatic protein.

Determining Tissue and Cellular Localization

A. Immunohistochemistry (IHC) Protocol

This protocol is for the detection of CA XI protein in paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Transfer slides through a graded series of ethanol (100% twice, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating to 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking and Permeabilization:

-

Wash slides with PBS.

-

Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.

-

Wash with PBS.

-

Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody specific to CA XI overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash slides with PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash with PBS.

-

Develop the signal with a DAB substrate kit.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

B. In Situ Hybridization (ISH) Protocol

This protocol is for the detection of CA11 mRNA in tissue sections.

-

Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from a linearized plasmid containing the CA11 cDNA.

-

-

Tissue Preparation:

-

Use cryosections or paraffin-embedded sections. If using paraffin, deparaffinize and rehydrate as in the IHC protocol.

-

Treat sections with proteinase K to improve probe accessibility.

-

-

Hybridization:

-

Prehybridize sections in a hybridization buffer for 2 hours at 65°C.

-

Hybridize with the DIG-labeled probe overnight at 65°C in a humidified chamber.

-

-

Post-Hybridization Washes:

-

Perform stringent washes in SSC buffers at 65°C to remove non-specifically bound probe.

-

-

Immunodetection:

-

Block sections with a blocking reagent.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash with a maleic acid buffer containing Tween 20 (MABT).

-

-

Signal Development:

-

Equilibrate sections in an alkaline buffer.

-

Develop the signal using NBT/BCIP substrate until the desired color intensity is reached.

-

-

Mounting:

-

Stop the reaction by washing in PBS.

-

Mount with an aqueous mounting medium.

-

Identifying Protein-Protein Interactions

A. Yeast Two-Hybrid (Y2H) Screening Protocol

This is a powerful technique for identifying novel protein-protein interactions.

-

Bait and Prey Construction:

-

Clone the full-length coding sequence of human CA11 into a "bait" vector (e.g., pGBKT7), which fuses CA XI to a DNA-binding domain (BD).

-

Obtain a pre-made "prey" cDNA library (e.g., from human brain) in a vector that fuses the library proteins to a transcriptional activation domain (AD).

-

-

Bait Characterization:

-

Transform the bait plasmid into a suitable yeast strain (e.g., Y2HGold).

-

Confirm that the bait protein is expressed and does not auto-activate the reporter genes in the absence of a prey protein.

-

-

Library Screening:

-

Transform the prey library into a yeast strain of the opposite mating type.

-

Mate the bait and prey strains and select for diploid yeast that contain both plasmids on appropriate selective media (e.g., SD/-Trp/-Leu).

-

-

Selection of Positive Interactions:

-

Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a bait-prey interaction has activated the reporter genes.

-

-

Prey Plasmid Rescue and Identification:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Transform the plasmids into E. coli for amplification.

-

Sequence the prey plasmids to identify the interacting proteins.

-

B. Co-Immunoprecipitation (Co-IP) Protocol

This protocol is used to validate interactions identified through Y2H or to test for interactions with candidate proteins.

-

Cell Lysis:

-

Lyse cells expressing both CA XI and the putative interacting protein in a non-denaturing lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against CA XI (the "bait") overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and analyze by Western blotting using an antibody against the putative interacting protein (the "prey").

-

C. Proximity Ligation Assay (PLA)

PLA is a highly sensitive and specific method for visualizing protein-protein interactions in situ.

-

Cell/Tissue Preparation:

-

Fix and permeabilize cells or tissue sections as for standard immunofluorescence.

-

-

Primary Antibody Incubation:

-

Incubate with a pair of primary antibodies raised in different species, one against CA XI and one against the putative interacting protein.

-

-

PLA Probe Incubation:

-

Incubate with secondary antibodies that are conjugated to oligonucleotides (PLA probes).

-

-

Ligation and Amplification:

-

If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.

-

Amplify this DNA circle via rolling circle amplification.

-

-

Detection:

-

Hybridize fluorescently labeled oligonucleotides to the amplified DNA.

-

Visualize the interaction as a distinct fluorescent spot using a fluorescence microscope.

-

Conclusion and Future Directions

Carbonic Anhydrase XI stands as a testament to the principle that evolutionary conservation is a strong indicator of biological importance. While its lack of catalytic activity has led to it being understudied compared to its enzymatic counterparts, its persistence in tetrapods and high sequence identity across species demand further investigation. The strong evolutionary link to CA X provides a compelling hypothesis for its function in the nervous system, potentially as a regulator of synaptic architecture and function through interactions with neurexins.

The experimental roadmap provided in this guide offers a clear path forward for researchers to finally elucidate the molecular function of CA XI. Identifying its interacting partners through techniques like yeast two-hybrid screening and validating these interactions with co-immunoprecipitation and proximity ligation assays will be pivotal. Unraveling the role of this enigmatic protein will not only solve a long-standing evolutionary question but may also open new avenues for understanding synaptic biology and developing novel therapeutic strategies for neurological disorders.

Unraveling the Enigma of Carbonic Anhydrase XI: A Technical Overview in the Absence of a Knockout Model

A comprehensive review of the existing literature reveals a notable absence of published research on the phenotype and behavioral studies of a carbonic anhydrase XI (CA XI) knockout mouse. While the scientific community has actively investigated the roles of various carbonic anhydrase isoforms through genetic ablation, a specific mouse model lacking the Car11 gene has yet to be described in peer-reviewed studies. This technical guide will therefore synthesize the current understanding of CA XI, place it within the broader context of the carbonic anhydrase family, and provide a speculative framework for the potential experimental approaches that could be employed in the future to elucidate its function through a knockout model.

Carbonic anhydrase XI is a member of the α-carbonic anhydrase family, a group of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] However, CA XI, along with isoforms VIII and X, belongs to a distinct subgroup known as the carbonic anhydrase-related proteins (CARPs).[3][4][5] A key feature of these CARPs is the absence of critical amino acid residues necessary for the catalytic activity, rendering them "acatalytic".[6] Despite this lack of enzymatic function, their high degree of conservation and predominant expression in the brain suggest important, yet undefined, physiological roles, potentially in brain development.[3][4][5]

Distribution and Potential Function of Carbonic Anhydrase XI

Immunohistochemical studies in human brain tissue have shown that CA XI is expressed in the neural cell body, neurites, and astrocytes in specific brain regions.[5] During fetal development, CA XI has been detected in neuroprogenitor cells, indicating a potential role in neurogenesis and cell migration.[5] The precise molecular functions of CA XI remain elusive, but its localization within neurons and astrocytes hints at possible involvement in cell signaling, ion homeostasis, or structural organization within the central nervous system.

Insights from Other Carbonic Anhydrase Knockout Models

To provide a framework for understanding the potential phenotypes that might emerge from a CA XI knockout mouse, it is instructive to review the findings from knockout models of other carbonic anhydrase isoforms. These studies have revealed a diverse range of physiological and behavioral alterations, underscoring the isoform-specific roles of these proteins.

| Carbonic Anhydrase Isoform | Phenotype in Knockout Mice | Behavioral Alterations |

| CA I | No overt phenotype under normal conditions. | Car1-/- mice exhibit increased immobility in the tail suspension test, suggesting a potential link to depressive-like behavior.[7] |

| CA IV & XIV | CA IV null mice show some fetal and postnatal losses. Double CA IV/XIV knockout mice are smaller and have reduced viability.[8] | Both CA IV and CA XIV contribute to extracellular pH buffering in the hippocampus following synaptic activity.[8] |

| CA IX | Gastric mucosal abnormalities.[9] | No specific behavioral studies reported. |

This table summarizes findings from knockout mouse models of other carbonic anhydrase isoforms to provide context for potential phenotypes of a hypothetical CA XI knockout mouse.

Hypothetical Experimental Workflow for a Carbonic Anhydrase XI Knockout Mouse

Should a carbonic anhydrase XI knockout mouse be developed, a systematic approach would be necessary to characterize its phenotype and behavioral profile. The following workflow outlines the key experimental stages.

Potential Signaling Pathways Involving Carbonic Anhydrase XI

Given that CA XI is an acatalytic protein, its function is likely mediated through protein-protein interactions, potentially modulating signaling pathways. While specific interacting partners of CA XI have not yet been identified, a hypothetical signaling cascade could involve its interaction with cell adhesion molecules or scaffolding proteins to influence neuronal development and synaptic plasticity.

Future Directions and Conclusion

The development and characterization of a carbonic anhydrase XI knockout mouse model is a critical next step to unraveling the in vivo function of this enigmatic protein. Such a model would enable researchers to perform detailed phenotypic and behavioral analyses, providing invaluable insights into its role in the central nervous system. Future studies should focus on identifying the interacting partners of CA XI to elucidate the molecular mechanisms through which it exerts its effects. Understanding the function of CA XI could open new avenues for research into neurological and developmental disorders where its expression may be altered. While the current lack of a specific knockout model limits our understanding, the groundwork laid by studies on other carbonic anhydrase isoforms provides a robust framework for future investigations.

References

- 1. Carbonic Anhydrases as Potential Targets Against Neurovascular Unit Dysfunction in Alzheimer’s Disease and Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.tuni.fi [researchportal.tuni.fi]

- 4. researchgate.net [researchgate.net]

- 5. Developmental expression of carbonic anhydrase-related proteins VIII, X, and XI in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Car1 Knockout Mice Exhibit Antidepressant-like Behaviors Accompanied with Gut Microbiota Disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase IV and XIV knockout mice: roles of the respective carbonic anhydrases in buffering the extracellular space in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of carbonic anhydrase IX in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Protein-Protein Interactions of Carbonic Anhydrase XI: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction